

A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B1326553

[Get Quote](#)

Executive Summary

This document provides an in-depth technical overview of 4-(Trifluoromethyl)pyridine-3-carboxylic acid, a pivotal heterocyclic building block in modern chemistry. This guide elucidates its fundamental chemical and physical properties, including its precise molecular weight, and explores its strategic importance in the development of novel pharmaceutical and agrochemical agents. We will delve into validated synthesis protocols, analytical characterization techniques, and critical safety and handling procedures. The unique electronic and steric contributions of the trifluoromethyl group (CF₃) to the pyridine scaffold bestow enhanced metabolic stability, lipophilicity, and binding affinity upon derivative molecules, making this compound a subject of intense interest for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-(Trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(trifluoromethyl)nicotinic acid (TFNA), is the subject of this guide. It is crucial to distinguish it from its isomer, **3-(trifluoromethyl)pyridine-4-carboxylic acid** (CAS 590371-38-3), as the 4-CF₃ isomer is more extensively documented and utilized in commercial and research applications. All data herein pertains to the 4-(trifluoromethyl)pyridine-3-carboxylic acid isomer (CAS 158063-66-2).

The molecular weight of this compound, computed from its molecular formula, is a foundational piece of data for all stoichiometric calculations in synthesis and analysis.

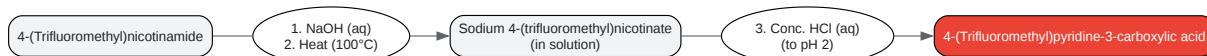
Identifier	Value	Source(s)
Compound Name	4-(Trifluoromethyl)pyridine-3-carboxylic acid	[1] [2]
Synonyms	4-Trifluoromethylnicotinic acid, TFNA	[1] [2] [3]
CAS Number	158063-66-2	[1] [2] [4] [5]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[1] [2] [3] [4]
Molecular Weight	191.11 g/mol	[1] [2] [3] [4] [5]
Appearance	Light brown to pale yellow solid	[2] [3]
Melting Point	146-148 °C	[2] [3]
Boiling Point (Predicted)	290.4 ± 40.0 °C	[3]
Density (Predicted)	1.484 ± 0.06 g/cm ³	[3]
pKa (Predicted)	2.50 ± 0.36	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]

The Strategic Importance of the Trifluoromethylpyridine Moiety

The trifluoromethylpyridine (TFMP) structural motif has become a cornerstone of modern medicinal and agricultural chemistry.[\[6\]](#) The strategic incorporation of a CF₃ group onto the pyridine ring profoundly alters the molecule's physicochemical profile, offering distinct advantages in drug design.[\[7\]](#)

- **Electronic Effects:** The CF₃ group is a powerful electron-withdrawing group. This property lowers the pKa of the pyridine nitrogen, reducing its basicity and altering its capacity for hydrogen bonding and electrostatic interactions with biological targets.[\[7\]](#)

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. The CF₃ group can block sites of oxidative metabolism, thereby increasing the metabolic stability and *in vivo* half-life of a drug candidate.[2]
- **Lipophilicity:** Fluorination, particularly the introduction of a CF₃ group, significantly increases a molecule's lipophilicity. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[2][8]
- **Binding Affinity:** The unique steric and electronic properties of the CF₃ group can lead to enhanced binding affinity and selectivity for target proteins, as it can occupy specific hydrophobic pockets within an active site.


These combined effects explain why TFMP derivatives are found in numerous approved agrochemicals and pharmaceuticals, with many more candidates currently in clinical trials.[6][8]

Synthesis and Characterization

The synthesis of 4-(Trifluoromethyl)pyridine-3-carboxylic acid is achievable through robust and scalable methods. A common and reliable laboratory-scale approach involves the hydrolysis of the corresponding carboxamide.

Synthetic Workflow

The conversion of 4-(trifluoromethyl)nicotinamide to the target carboxylic acid is typically achieved via base-catalyzed hydrolysis followed by acidic workup to protonate the carboxylate salt.

[Click to download full resolution via product page](#)

Caption: General workflow for the hydrolysis of 4-(trifluoromethyl)nicotinamide.

Protocol: Laboratory-Scale Synthesis

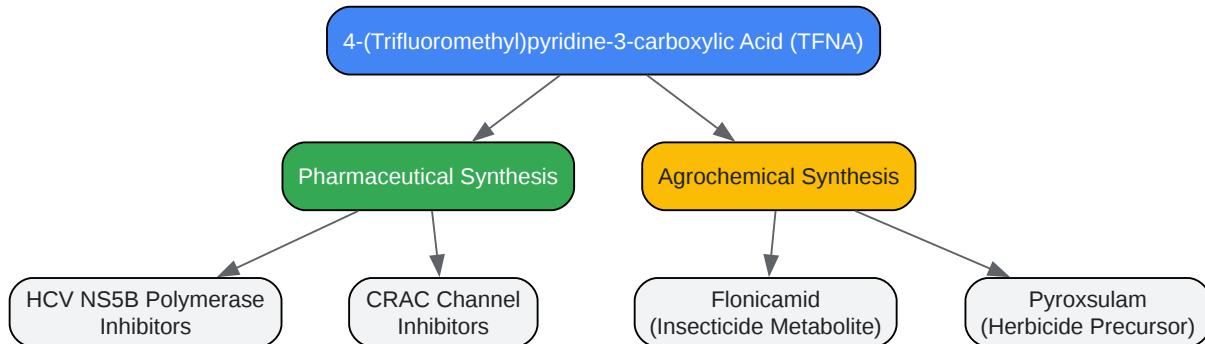
This protocol is a self-validating system, where successful execution yields a product whose analytical data will confirm its identity and purity.

Materials:

- 4-(Trifluoromethyl)nicotinamide
- 25% (w/v) Sodium Hydroxide (NaOH) aqueous solution
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water
- Reaction flask with reflux condenser and magnetic stirrer

Procedure:

- To a reaction flask, add 4-(trifluoromethyl)nicotinamide and the 25% aqueous NaOH solution. [3]
- Heat the reaction mixture to 100 °C with vigorous stirring.[3]
- Maintain the temperature and continue stirring for approximately 4 hours, or until all solid starting material has dissolved, indicating the formation of the sodium carboxylate salt.[3]
- Cool the reaction mixture to room temperature.
- Slowly add concentrated HCl to the stirred solution to adjust the pH to approximately 2. The product will precipitate as a solid.[3]
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold deionized water to remove residual salts.
- Dry the product under vacuum to yield 4-(Trifluoromethyl)pyridine-3-carboxylic acid.


Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F NMR): Provides definitive structural confirmation by showing the characteristic shifts and couplings of the pyridine ring protons, the carboxylic acid proton, the quaternary carbon of the CF_3 group, and the fluorine atoms.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
- Mass Spectrometry (MS): Determines the molecular weight of the compound, which should match the theoretical value of 191.11 g/mol, and provides fragmentation patterns for further structural elucidation.
- High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, typically aiming for $\geq 98\%$.^[2]

Applications in Research and Development

4-(Trifluoromethyl)pyridine-3-carboxylic acid is not typically an end-product but rather a high-value intermediate for constructing more complex, biologically active molecules.^{[2][3]}

[Click to download full resolution via product page](#)

Caption: Key application pathways for TFNA in R&D.

- Pharmaceutical Intermediate: This compound is a precursor for synthesizing pyridine carboxamides that act as palm site inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.^[3] It is also used to create pyrazolylcarboxanilides that function as inhibitors of Ca^{2+} release-activated Ca^{2+} (CRAC) channels, a target for inflammatory diseases.^[3] Its structure is integral to developing drugs for neurological and cardiovascular conditions.^[2]
- Agrochemical Building Block: TFNA is a key intermediate in the synthesis of the insecticide Flonicamid, and it is also a known environmental transformation product of this pesticide.^[1] ^[3] The TFMP moiety is present in herbicides like Pyroxsulam, where it provides high activity and crucial crop selectivity.^[8]^[9]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound. It is classified as an irritant.^[3]^[10]

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[1] [3] [10]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1] [3] [10]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[1] [3] [10]

Safe Handling Procedures:

- Use only in a well-ventilated area or under a chemical fume hood.^[11]^[12]
- Avoid breathing dust, fumes, or vapors.^[10]^[11]
- Avoid contact with skin, eyes, and clothing.^[12]
- Wash hands thoroughly after handling.^[11]
- Keep away from heat, sparks, and open flames.^[11]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
- Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[12]
- Respiratory Protection: Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate.[4]
- Skin and Body Protection: Wear a laboratory coat.

Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Store locked up.[10][11]
- Recommended storage is at room temperature under an inert atmosphere.[3]

Conclusion

4-(Trifluoromethyl)pyridine-3-carboxylic acid, with a molecular weight of 191.11 g/mol, is a quintessential example of a modern chemical building block. Its value is derived not from its own biological activity, but from the powerful combination of a pyridine pharmacophore and a trifluoromethyl group. This structure provides a reliable scaffold for chemists to develop next-generation pharmaceuticals and agrochemicals with enhanced efficacy, selectivity, and metabolic stability. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its significant potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Pyridinecarboxylic acid, 4-(trifluoromethyl)- | C7H4F3NO2 | CID 2777549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 4. 4-(Trifluoromethyl)pyridine-3-carboxylic acid 98 158063-66-2 [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. nbinno.com [nbino.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Trifluoromethyl)pyridine-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1326553#3-trifluoromethyl-pyridine-4-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com